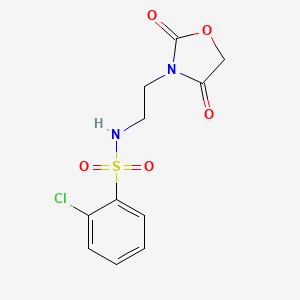
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. This compound is also known as CES, and it has been synthesized using various methods.
Scientific Research Applications
Antitumor Activity
Research has demonstrated the antitumor potential of sulfonamide derivatives, highlighting their selective activity against various cancer cell lines. For instance, compounds with the sulfonamide moiety have shown remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines, indicating their potential as antitumor agents (Sławiński & Brzozowski, 2006). Further studies on novel benzenesulfonamide derivatives have corroborated these findings, with some compounds displaying significant cytotoxic activity against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).
Anti-Inflammatory and Analgesic Properties
The synthesis of celecoxib derivatives, incorporating the sulfonamide structure, has been investigated for their anti-inflammatory, analgesic, and antioxidant properties. These compounds have shown promising results without causing significant tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents with reduced side effects (Küçükgüzel et al., 2013).
Biochemical and Molecular Interactions
Sulfonamide derivatives have been studied for their interactions with biological molecules, offering insights into their biochemical mechanisms. For instance, mixed-ligand copper(II)-sulfonamide complexes have been evaluated for their DNA binding, cleavage, genotoxicity, and anticancer activity, demonstrating the importance of the sulfonamide derivative in modulating these interactions (González-Álvarez et al., 2013).
Molecular Design and Synthesis
The design and synthesis of sulfonamide-containing compounds continue to be a significant area of research, with applications in developing new therapeutic agents. Novel synthetic approaches have led to the creation of compounds with improved pharmacological profiles, such as enhanced antitumor and anti-inflammatory activities (Rostom, 2006).
Environmental and Analytical Chemistry
Sulfonamide compounds, including those similar to 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide, have been recognized in environmental and analytical chemistry studies. They are considered emerging pollutants due to their widespread use and persistence in the environment. Analytical methods for detecting these compounds in environmental matrices have been developed, emphasizing their significance in environmental monitoring and pollution control (Herrero et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors .
Mode of Action
The compound interacts with CA IX, inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to hypoxia . The disruption of this metabolic pathway can lead to the death of the tumor cells .
Biochemical Pathways
The inhibition of CA IX affects the glycolytic pathway in tumor cells . This pathway is crucial for the survival of tumor cells in hypoxic conditions, as it allows them to produce energy without the need for oxygen . By inhibiting CA IX, the compound disrupts this pathway, potentially leading to the death of the tumor cells .
Pharmacokinetics
The compound’s cellular uptake was studied using the hplc method on the active compounds
Result of Action
The compound has shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
Action Environment
The action of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is influenced by the tumor microenvironment. Hypoxia, a common feature of solid tumors, leads to the overexpression of CA IX Therefore, the efficacy of the compound may be influenced by the level of hypoxia in the tumor microenvironment
properties
IUPAC Name |
2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O5S/c12-8-3-1-2-4-9(8)20(17,18)13-5-6-14-10(15)7-19-11(14)16/h1-4,13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLUSLBRKXGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

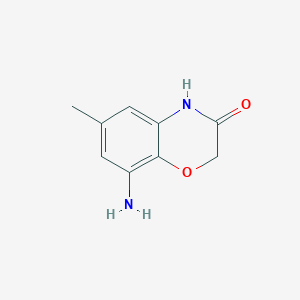
![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)

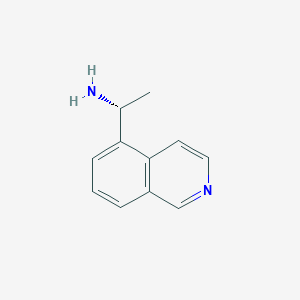
![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)
![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)
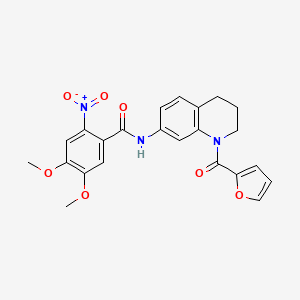
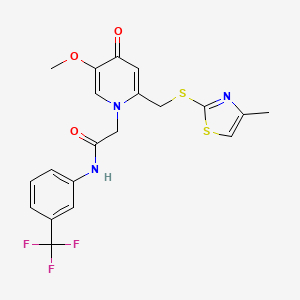
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)
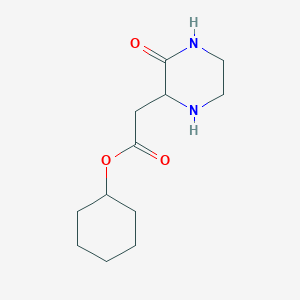

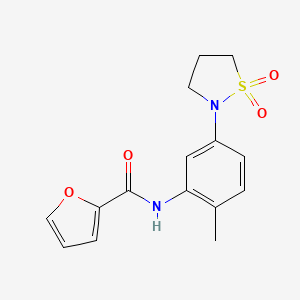
![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)